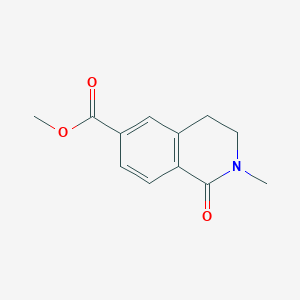
7H-purin-6-ylmethyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-purin-6-ylmethyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a thiocyanate group (-SCN) attached to a purine derivative, making it a valuable intermediate in the synthesis of organosulfur compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7H-purin-6-ylmethyl thiocyanate typically involves the thiocyanation of purine derivatives. One common method is the nucleophilic substitution reaction where a purine derivative reacts with thiocyanate ions (SCN-) in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents like acetonitrile or dimethylformamide .
Industrial Production Methods: Industrial production of thiocyanates, including this compound, often employs electrochemical or photochemical methods. These methods are environmentally friendly and efficient, utilizing visible light or electricity to generate thiocyanate radicals that react with the purine substrate .
Analyse Des Réactions Chimiques
Types of Reactions: 7H-purin-6-ylmethyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.
Substitution: The thiocyanate group can be substituted by other nucleophiles, leading to the formation of different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or halides can be used under mild conditions.
Major Products: The major products formed from these reactions include sulfonyl derivatives, thiol derivatives, and various substituted purine compounds .
Applications De Recherche Scientifique
7H-purin-6-ylmethyl thiocyanate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organosulfur compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of agrochemicals, including insecticides and fungicides.
Mécanisme D'action
The mechanism of action of 7H-purin-6-ylmethyl thiocyanate involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also participate in redox reactions, affecting cellular pathways and signaling mechanisms .
Comparaison Avec Des Composés Similaires
Isothiocyanates: Compounds with the -N=C=S group, known for their biological activity and use in synthetic chemistry.
Thiocyanates: Other thiocyanate derivatives with different organic backbones.
Uniqueness: 7H-purin-6-ylmethyl thiocyanate is unique due to its purine backbone, which imparts specific biological and chemical properties. The presence of the purine ring makes it particularly useful in biochemical studies and drug development .
Propriétés
Numéro CAS |
3389-33-1 |
|---|---|
Formule moléculaire |
C7H5N5S |
Poids moléculaire |
191.22 g/mol |
Nom IUPAC |
7H-purin-6-ylmethyl thiocyanate |
InChI |
InChI=1S/C7H5N5S/c8-2-13-1-5-6-7(11-3-9-5)12-4-10-6/h3-4H,1H2,(H,9,10,11,12) |
Clé InChI |
GEWKQNVKDYYVKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=NC=NC(=C2N1)CSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane](/img/structure/B13993801.png)
![1-[2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B13993805.png)
![Tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13993810.png)
![5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridin-2-amine](/img/structure/B13993822.png)








![Ethanol,2-[(2-chloro-2-propen-1-yl)thio]-](/img/structure/B13993874.png)

